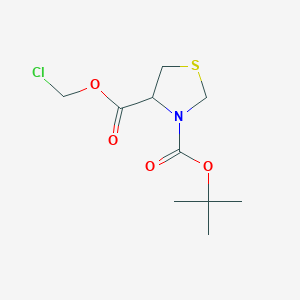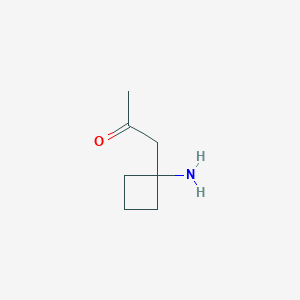
1-(1-Aminocyclobutyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Aminocyclobutyl)propan-2-one is an organic compound with the molecular formula C7H13NO It features a cyclobutane ring substituted with an amino group and a ketone group on the propan-2-one chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclobutyl)propan-2-one can be achieved through several methodsAnother method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by cyclization and functional group transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, cyclization, and purification through distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Aminocyclobutyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces oxides or ketones.
Reduction: Yields alcohols.
Substitution: Forms substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(1-Aminocyclobutyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(1-Aminocyclobutyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone: An organic compound with a similar ketone functionality but different structural features.
1-(1-Aminocyclobutyl)propan-2-ol: A related compound with an alcohol group instead of a ketone.
Uniqueness
1-(1-Aminocyclobutyl)propan-2-one is unique due to its cyclobutane ring structure combined with an amino group and a ketone group
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
1-(1-aminocyclobutyl)propan-2-one |
InChI |
InChI=1S/C7H13NO/c1-6(9)5-7(8)3-2-4-7/h2-5,8H2,1H3 |
Clé InChI |
QEMBUEMBSWMYHT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1(CCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



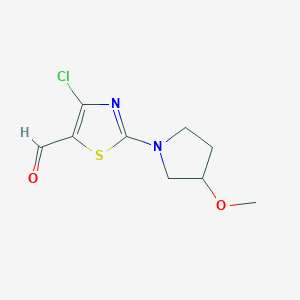
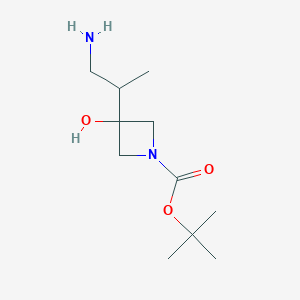
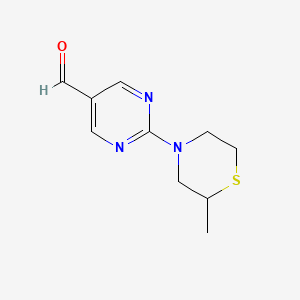
![{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13189228.png)
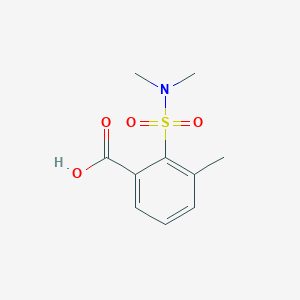
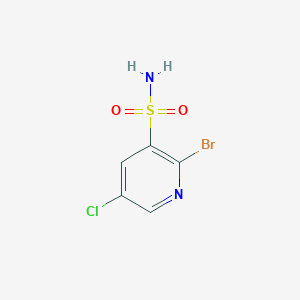
![N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan](/img/structure/B13189245.png)

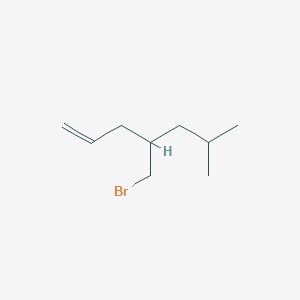
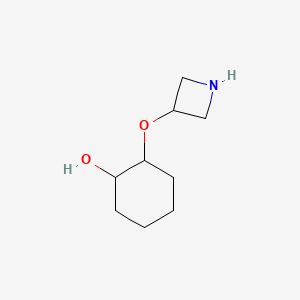
methanol](/img/structure/B13189260.png)

